Phosphonic acids and their derivatives have garnered significant interest in the scientific community due to their structural similarity to naturally occurring phosphates and their resistance to hydrolytic cleavage by enzymes. This unique feature renders them valuable in various applications, including metabolic regulation, drug development, and as inhibitors in enzyme studies1. The incorporation of fluorine atoms and aromatic systems, such as naphthalene, into these molecules further enhances their biological activity and potential applications in fields like medicinal chemistry, nanotechnology, and materials science2345.
In medicinal chemistry, the structural motif of α-aminophosphonates/phosphinates has been utilized to create a broad range of physiologically active compounds. These compounds have been applied in the development of drugs for various diseases, including metabolic disorders and hypertension. The difluoromethylenephosphonic acid group, in particular, has been used to obtain inhibitors for enzymes like PTP-1B, which are important in the regulation of insulin signaling and glucose homeostasis5.
Phosphonic and phosphonous acids have also shown promise as plant growth regulators. For example, 3-indolylmethylphosphonic acid has demonstrated significant activity in the pea test and the avena straight growth test, indicating its potential in enhancing plant growth and development6.
In the field of materials science, phosphonated polymers derived from fluorinated poly(aryl ether) with bromophenyl pendant groups have exhibited excellent thermal and oxidative stability, low methanol permeability, and reasonable proton conductivity. These properties make them suitable candidates for polymeric electrolyte membranes in fuel cell applications4.
The ability to form controlled supramolecular structures through non-covalent interactions, such as hydrogen bonding, has opened up applications in nanotechnology and biomedicine. Phosphonic acid appended naphthalene diimide, for instance, can self-assemble into flower-like nanostructures with potential uses in optoelectronics, chemosensors, and drug delivery systems3.
PTP1B-IN-3 has been derived from natural products identified through bioassay-guided fractionation techniques. It has been classified under small molecule inhibitors specifically designed to target the active site of PTP1B. The compound's efficacy has been evaluated in various studies, demonstrating its potential to modulate PTP1B activity effectively.
The synthesis of PTP1B-IN-3 involves several key steps that can include:
Specific details on the synthetic pathway are often proprietary or found in specialized literature that outlines the exact reagents and conditions used.
PTP1B-IN-3's molecular structure can be characterized by:
Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy are often employed to elucidate the precise three-dimensional arrangement of atoms within the molecule.
The chemical reactions involving PTP1B-IN-3 primarily focus on its interaction with PTP1B:
The mechanism of action for PTP1B-IN-3 involves:
In silico studies often complement experimental data by simulating interactions at the molecular level, providing insights into binding affinities and potential off-target effects.
Key physical and chemical properties of PTP1B-IN-3 include:
These properties are critical for determining formulation strategies and delivery methods in clinical settings.
PTP1B-IN-3 has several scientific applications:
The catalytic domain of Protein Tyrosine Phosphatase 1B (residues 1–301) features a highly conserved phosphate-binding loop (P-loop: VHCSAGXGRTG) that houses the nucleophilic cysteine 215 (C215) essential for phosphotyrosine hydrolysis. This domain adopts a classic protein tyrosine phosphatase fold characterized by a central β-sheet flanked by α-helices. Key catalytic loops include:
Recent computational crystallographic analyses revealed 65 novel fragment-binding sites within the catalytic domain, with 50% representing previously hidden states. These fragments induce conformational changes in the WPD loop, altering catalytic efficiency. Dynamic studies using hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrate that active-site inhibitors like TCS401 stabilize the closed WPD conformation, reducing flexibility across catalytic loops while increasing rigidity in distal regions (>35 Å away) [1] [5].
Table 1: Key Structural Elements of Protein Tyrosine Phosphatase 1B Catalytic Domain
Structural Element | Residues | Functional Role | Conformational States |
---|---|---|---|
P-loop (Phosphate-binding loop) | 214–221 | Nucleophilic catalysis via C215 | Rigid; binds phosphate |
WPD loop | 179–187 | Acid/base catalysis via D181 | Open (inactive) ↔ Closed (active) |
Q loop | 258–264 | Water activation via Q262 | Moderate flexibility |
Substrate-binding loop | 278–285 | Tyrosine specificity | Substrate-dependent dynamics |
Helix α7 (residues 280–290) serves as a critical allosteric nexus located ~20 Å from the catalytic site. Nuclear magnetic resonance relaxation studies reveal exceptional backbone flexibility in helix α7, with chemical shift indices indicating partial helical dissolution in solution. This dynamism is mechanistically coupled to WPD loop conformation:
Fragment screening identified compounds that bridge helix α7 to adjacent allosteric sites, inducing long-range conformational changes propagating through a conserved pathway involving loop L11 (residues 150–153). Molecular dynamics simulations confirm that helix α7 dynamics regulate WPD mobility via a network of hydrophobic interactions [1] [3].
Table 2: Experimentally Validated Allosteric Sites in Protein Tyrosine Phosphatase 1B
Allosteric Site | Location | Key Residues | Ligand-Induced Effect | Functional Consequence |
---|---|---|---|---|
BB site | Junction of α3/α6/α7 | F280, Y301, F196 | Displaces helix α7 | WPD loop opening |
Secondary pocket | Adjacent to α7 | K287, E290 | Links adjacent sites | Alters α7 dynamics |
Novel fragment site | Near L11 loop | R150, D153 | Couples to WPD loop | Modulates catalytic rate |
The proline-rich PEST domain (residues 301–321) mediates Protein Tyrosine Phosphatase 1B’s localization and allosteric regulation through protein interactions. Key findings include:
The PEST domain serves as a recruitment platform for insulin receptor substrate 1 and other signaling proteins, positioning substrates for efficient dephosphorylation. Proteomic analyses identified 17 PEST domain interactors, suggesting broad potential for allosteric regulation [7].
Protein Tyrosine Phosphatase 1B’s endoplasmic reticulum localization is governed by a C-terminal tail-anchor sequence (residues 400–435), featuring:
The anchor tolerates significant modifications:
Endoplasmic reticulum membrane anchoring spatially constrains Protein Tyrosine Phosphatase 1B’s activity to regions near endoplasmic reticulum-plasma membrane contact sites, facilitating interactions with insulin receptor and other transmembrane targets. Recent models propose endoplasmic reticulum extensions deliver Protein Tyrosine Phosphatase 1B to juxtamembrane substrates without anchor cleavage [6] [8].
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